Asparenomycin B

CAS No.:

Cat. No.: VC1851474

Molecular Formula: C14H18N2O6S

Molecular Weight: 342.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N2O6S |

|---|---|

| Molecular Weight | 342.37 g/mol |

| IUPAC Name | (6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

| Standard InChI | InChI=1S/C14H18N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h9,17H,3-6H2,1-2H3,(H,15,18)(H,20,21)/b11-7+ |

| Standard InChI Key | IATDYGCCUJUVGA-YRNVUSSQSA-N |

| Isomeric SMILES | C/C(=C\1/C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)/CO |

| Canonical SMILES | CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)CO |

Introduction

Chemical Structure and Properties

Molecular Structure

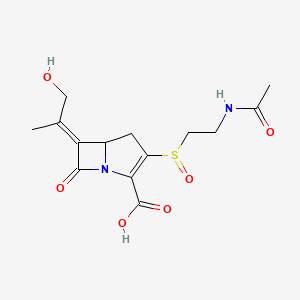

Asparenomycin B possesses a complex molecular structure characterized by its carbapenem core framework with distinctive functional groups. It has the molecular formula C14H18N2O6S and a molecular weight of 342.37 g/mol. The IUPAC name for this compound is (6E)-3-(2-acetamidoethylsulfinyl)-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.

Physical and Chemical Properties

The key physical and chemical properties of Asparenomycin B are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O6S |

| Molecular Weight | 342.37 g/mol |

| Physical State | Solid (inferred from similar compounds) |

| Canonical SMILES | CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)CCNC(=O)C)CO |

| Standard InChIKey | IATDYGCCUJUVGA-YRNVUSSQSA-N |

Table 1: Physical and chemical properties of Asparenomycin B

The structure contains several key functional groups, including a β-lactam ring (characteristic of carbapenem antibiotics), a carboxylic acid group, a sulfoxide group, and an acetamide moiety. These functional groups are crucial for the compound's antimicrobial activity and its stability against β-lactamases.

Structural Comparison with Other Asparenomycins

Asparenomycin B differs structurally from Asparenomycin A, which has the molecular formula C14H16N2O6S and a molecular weight of 340.35 g/mol. The key structural difference between these two compounds lies in their side chains and precise stereochemistry, which affects their antimicrobial potency and spectrum of activity.

Biosynthesis and Source

Microbial Production

Asparenomycin B is naturally produced by specific strains of Streptomyces bacteria, particularly Streptomyces tokromaensis and Streptomyces argenteolus . These soil-dwelling, filamentous bacteria are prolific producers of various bioactive secondary metabolites, including many clinically important antibiotics.

Antibacterial Activity and Mechanism of Action

Spectrum of Activity

Asparenomycin B demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, although it appears to be less potent than its counterparts Asparenomycin A and C . Comparative studies have shown that Asparenomycin A and C exhibit similar antibacterial spectra and are generally superior to Asparenomycin B in their antimicrobial activity against various organisms .

Mechanism of Action

As a member of the carbapenem family, Asparenomycin B's antibacterial mechanism of action likely involves inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding disrupts the transpeptidation process that is essential for maintaining cell wall integrity, ultimately leading to bacterial cell death.

The effectiveness of carbapenems like Asparenomycin B stems partly from their resistance to many β-lactamases, which are bacterial enzymes that typically render many β-lactam antibiotics ineffective. This resistance to enzymatic degradation provides a significant advantage over other classes of β-lactam antibiotics.

Comparative Antibacterial Activity

The table below summarizes the comparative antibacterial activity of Asparenomycin B relative to other asparenomycins:

| Bacterial Group | Asparenomycin A | Asparenomycin B | Asparenomycin C |

|---|---|---|---|

| Gram-positive bacteria | High activity | Moderate activity | High activity |

| Gram-negative bacteria | High activity | Lower activity | Highest activity |

| β-lactamase producers | Effective | Less effective | Most effective |

| Pseudomonas spp. | Active against sensitive strains | Less active | Active against sensitive strains |

Table 2: Comparative antibacterial activity profile of Asparenomycins

Asparenomycin C tends to be more active against Gram-negative bacteria, including β-lactamase-producing organisms, than Asparenomycin A, while both demonstrate superior activity compared to Asparenomycin B .

Research Findings

Stability and Pharmacological Properties

Like other carbapenems, Asparenomycin B shows some instability in body fluids, which can limit its in vivo effectiveness. This instability is described as "a common property of the carbapenem family of antibiotics" . This characteristic may explain the "relatively weak therapeutic activity" observed in animal infection models with related compounds .

Morphological Effects on Bacteria

Research on Asparenomycin A has shown that it causes distinctive morphological changes in exposed bacteria. For instance, when E. coli was exposed to Asparenomycin A, the cells formed "round and ovoid forms," while B. fragilis developed "elongated forms" . These observations suggest that despite sharing a common mechanism of cell wall synthesis inhibition, the precise effects of asparenomycins may vary depending on the bacterial species targeted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume